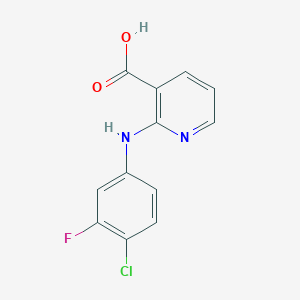

3,3,3-三氟-N-(2-(5-甲基-3-(吡啶-4-基)-1H-嘧啶-1-基)乙基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Although specific synthesis details for this compound are not directly available, related research on trifluoromethylated synthons and pyrazole derivatives provides insights into possible synthetic routes. For instance, derivatives of 3,3,3-trifluoropropene can undergo 1,3-dipolar cycloaddition reactions to afford trifluoromethyl-substituted pyrazolines and pyrazoles, indicating a potential pathway for synthesizing complex molecules like the one (Plancquaert et al., 1996). Another study describes the synthesis and characterization of similar sulfonamide derivatives, highlighting the critical role of reaction conditions in achieving desired yields (Zhang Peng-yun, 2013).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR, and computational modeling to elucidate the geometry, electronic structure, and intramolecular interactions. Studies on related compounds have detailed molecular conformations and highlighted the importance of substituents in determining molecular geometry, as seen in the analysis of pyrazolo[4,3-c]pyridines and their hydrogen bonding patterns (Sagar et al., 2017).

Chemical Reactions and Properties

The reactivity of this compound likely encompasses various chemical reactions, given its functional groups. For example, sulfonamides can participate in cross-coupling reactions as demonstrated by Han (2010), suggesting potential for creating diverse derivatives of the base molecule. Additionally, the presence of the trifluoromethyl group and pyrazole ring may allow for unique reactivity patterns, such as unusual cycloaddition reactions or transformations into other heterocyclic structures (Guillaume et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. For closely related sulfonamide structures, properties like crystal packing, hydrogen bonding, and molecular conformation have been thoroughly investigated, providing insights into the stability, solubility, and potential applications of these molecules (Thaher et al., 2012).

科学研究应用

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including those with trifluoromethyl groups, are noted for their role as terminators in cationic cyclisations. These compounds facilitate the formation of pyrrolidines and polycyclic systems through cyclisation processes, highlighting their utility in synthesizing complex cyclic structures. The research conducted by Haskins and Knight (2002) demonstrated the efficiency of sulfonamides in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, emphasizing the preference for pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).

Reactivity in 1,3-Dipolar Cycloadditions

The derivatives of 3,3,3-trifluoropropene, including sulfides, sulfoxides, and sulfones, demonstrate significant reactivity in 1,3-dipolar cycloadditions. These reactions yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This reactivity showcases the potential of trifluoromethylated synthons in synthesizing fluorinated compounds, which are of interest in various chemical and pharmaceutical applications (Plancquaert et al., 1996).

Synthesis of β-Alkoxyl Vinyl Trifluoromethyl Sulfones

The synthesis of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone, from trifluoromethanesulfonyl chloride and vinyl ether in the presence of pyridine, underscores the strategic use of sulfonamide and sulfone groups in the development of materials with enhanced electronic properties. Such compounds are prepared in moderate yields and showcase the adaptability of trifluoromethyl sulfones in chemical synthesis (Shizheng et al., 1998).

Aerobic Oxidation Catalysis

The role of sulfonamides in catalysis is illustrated through the aerobic oxidation of methyl p-tolyl sulfide catalyzed by heteroscorpionate Ru(II)-aqua complexes. This research highlights the utility of sulfonamide groups in facilitating oxidative reactions without the formation of highly reactive peroxide intermediates, offering insights into green chemistry and sustainable catalytic processes (Huynh et al., 2003).

属性

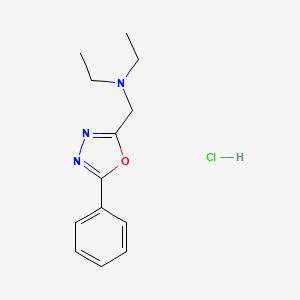

IUPAC Name |

3,3,3-trifluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O2S/c1-11-10-13(12-2-5-18-6-3-12)20-21(11)8-7-19-24(22,23)9-4-14(15,16)17/h2-3,5-6,10,19H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSIWHGMNNDWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CCC(F)(F)F)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)